molecular formula C9H12BrNO2S B13063164 5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide

5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide

Cat. No.: B13063164
M. Wt: 278.17 g/mol
InChI Key: ABFQQNGUCTXUGE-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C₉H₁₂BrNO₂S. This compound is characterized by the presence of a bromine atom, an ethyl group, and a sulfonamide group attached to a benzene ring. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. One common method is the bromination of N-ethyl-2-methylbenzene-1-sulfonamide using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-ethyl-2-methylbenzene-1-sulfonamide derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

Scientific Research Applications

5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide is used in various scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development due to its sulfonamide group, which is a common pharmacophore.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of p-aminobenzoic acid, inhibiting enzymes involved in folic acid metabolism . This inhibition can disrupt bacterial growth, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-ethyl-2-methylbenzene-1-sulfonamide is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

5-bromo-N-ethyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3

InChI Key

ABFQQNGUCTXUGE-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)Br)C

Origin of Product

United States

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